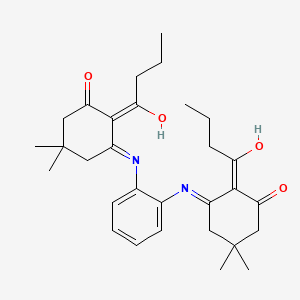![molecular formula C18H24F3NO2 B6093374 3-[2-(4-methoxyphenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B6093374.png)
3-[2-(4-methoxyphenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-methoxyphenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs known as bath salts. MDPV is a potent stimulant that has gained popularity in recent years due to its euphoric and energizing effects. The chemical structure of MDPV is similar to that of other cathinones, such as mephedrone and methylone. However, MDPV is considered to be more potent and addictive than these other drugs.
Mecanismo De Acción
MDPV acts on the brain's reward center by increasing the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This leads to feelings of euphoria and increased energy. MDPV also increases the release of norepinephrine and serotonin, which are neurotransmitters that are involved in regulating mood and arousal.
Biochemical and Physiological Effects
MDPV has a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature and sweating. MDPV also leads to the release of stress hormones such as cortisol and adrenaline, which can have a number of negative health effects when released in excess.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a potent and selective inhibitor of dopamine, norepinephrine, and serotonin reuptake. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, MDPV is also highly addictive and can have negative effects on the health of laboratory animals. This limits its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on MDPV. One area of interest is the development of new drugs that are based on the chemical structure of MDPV but have less potential for abuse and addiction. Another area of interest is the development of new treatments for addiction to MDPV and other synthetic cathinones. Finally, there is a need for further research into the long-term health effects of MDPV use, both in humans and laboratory animals.
Métodos De Síntesis
MDPV can be synthesized through a number of different methods, including the Leuckart reaction, reductive amination, and the Grignard reaction. The most common method for synthesizing MDPV involves the reaction of 4-methoxyphenylacetone with 4,4,4-trifluorobutanone in the presence of piperidine and a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
MDPV has been the subject of extensive scientific research due to its potential as a drug of abuse. Studies have shown that MDPV acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which is believed to be responsible for the drug's euphoric and stimulant effects.
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO2/c1-24-16-8-6-14(7-9-16)4-5-15-3-2-12-22(13-15)17(23)10-11-18(19,20)21/h6-9,15H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJGRSJVLFYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCN(C2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B6093292.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6093297.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6093302.png)
![1-(4-methylphenyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B6093314.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B6093321.png)

![ethyl 2-anilino-5-[(5-bromo-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6093340.png)
![methyl 1-{2-hydroxy-3-[4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6093344.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B6093345.png)

![3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B6093352.png)
![2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B6093362.png)
![(1S,9R)-11-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6093381.png)
![N-(diphenylmethyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6093390.png)
